
Secnidazole
Overview
Description
Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent with a chemical structure similar to metronidazole, featuring a 2-methyl-5-nitroimidazole core linked to a hydroxypropyl side chain (Figure 1) . It exhibits broad-spectrum activity against anaerobic bacteria (e.g., Bacteroides fragilis), protozoa (e.g., Entamoeba histolytica, Giardia lamblia), and sexually transmitted pathogens like Trichomonas vaginalis . Its mechanism involves intracellular nitro group reduction, generating reactive intermediates that disrupt microbial DNA and cellular integrity .
This compound is distinguished by its prolonged plasma half-life (17–29 hours), enabling single-dose oral administration (typically 2 g) for bacterial vaginosis (BV), trichomoniasis, and intestinal amoebiasis . It achieves peak plasma concentrations (Cmax) of 35.7–46.3 mg/L within 1.42–3 hours post-dose, with nearly 100% oral bioavailability . The U.S. FDA approved this compound in 2017 for BV, emphasizing its favorable safety profile and lack of alcohol-related contraindications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of secnidazole involves the reaction of 2-methyl-5-nitroimidazole with epoxy propane in the presence of a Lewis acid in an organic solvent. The reaction product is then separated into an aqueous this compound solution. Hydrolysis is performed, followed by cooling and solid-liquid separation to remove unreacted 2-methyl-5-nitroimidazole. The crude this compound is then extracted, concentrated, crystallized, and separated to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of advanced crystallization and purification techniques is essential to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Secnidazole undergoes various chemical reactions, including:
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Oxidation: this compound can be oxidized to form different derivatives.
Substitution: The imidazole ring in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products:
Reduction: Amino derivatives of this compound.
Oxidation: Oxidized derivatives with altered antimicrobial properties.
Substitution: Substituted imidazole derivatives with potential therapeutic applications.
Scientific Research Applications
Treatment of Trichomoniasis
Secnidazole has been evaluated extensively for its effectiveness against trichomoniasis. Key findings from various studies include:
- Efficacy : A single 2 g dose of this compound resulted in microbiological cure rates ranging from 92.2% to 96% within days after treatment . This efficacy is comparable to that of multi-dose regimens of metronidazole and tinidazole.
- Safety Profile : this compound is generally well tolerated, with common side effects including vulvovaginal candidiasis and nausea, both reported at rates of approximately 2.7% .
- Special Populations : The drug has shown high cure rates (100%) in women co-infected with HIV, indicating its potential role in this vulnerable population .
Treatment of Bacterial Vaginosis
This compound's application extends to bacterial vaginosis, where it has demonstrated significant clinical benefits:
- Clinical Trials : In a randomized controlled trial, this compound (1 g and 2 g doses) was superior to placebo in achieving clinical cure rates of 65.3% and 49.3%, respectively, compared to only 19.4% for placebo .
- Microbiological Cure : The microbiological cure rates were also significantly higher with this compound compared to placebo, reinforcing its effectiveness in treating bacterial vaginosis .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other treatments for trichomoniasis and bacterial vaginosis:
Treatment | Microbiological Cure Rate (%) | Administration Method | Study Reference |
---|---|---|---|
This compound (2 g) | 92.2 - 96 | Single dose | |
Metronidazole | ~90 | Multi-dose | |
Tinidazole | ~90 | Multi-dose | |
Placebo | 1.5 | - |
Pharmacokinetics
Recent studies have explored the pharmacokinetics of this compound, revealing that its bioavailability can be enhanced when combined with other compounds like piperine . This could potentially lead to improved therapeutic outcomes.
Case Studies
Several case studies have documented the successful application of this compound in clinical practice:
- Case Study on Trichomoniasis : A randomized double-blind study involving women with confirmed trichomoniasis showed a significant increase in microbiological cure rates when treated with this compound compared to placebo (92.2% vs. 1.5%) over a follow-up period .
- Bacterial Vaginosis Management : In a cohort study, women treated with this compound displayed higher normalization rates of vaginal discharge and reduction in associated symptoms compared to those receiving placebo treatments .
Mechanism of Action
Secnidazole exerts its effects by entering the bacterial or protozoal cell as an inactive prodrug. Once inside, it is reduced by bacterial enzymes to form radical anions. These radical anions interfere with the synthesis of bacterial DNA, leading to cell damage and death. The primary molecular targets are the DNA and associated enzymes within the microorganism .
Comparison with Similar Compounds
Structural and Pharmacological Similarities
Secnidazole shares a 5-nitroimidazole core with metronidazole, tinidazole, and ornidazole (Figure 1). Structural variations influence pharmacokinetics and stability:
- Metronidazole : Lacks the hydroxypropyl side chain, resulting in a shorter half-life (~8 hours) .
- Tinidazole : Features a sulfonyl ethyl group, extending its half-life to 12–14 hours .
- Ornidazole : Contains a chloromethyl group, associated with higher antibacterial activity but shorter half-life (~13 hours) .
Clinical Efficacy
Table 1: Clinical Cure Rates in Bacterial Vaginosis
Drug | Dose Regimen | Clinical Cure Rate (%) | Microbiological Cure Rate (%) | Source |
---|---|---|---|---|
This compound | 2 g single dose | 60.1 | 81.5 | |
Metronidazole | 500 mg BID × 7 days | 59.5 | 78.5 | |
Tinidazole | 2 g single dose | 87.5 | 78.5 |
This compound demonstrated non-inferiority to metronidazole in BV treatment (95% CI: −0.082–0.094) . For protozoal infections, single-dose this compound achieved 80–100% cure rates, comparable to multi-dose metronidazole or tinidazole regimens .
Pharmacokinetic Profiles
Table 2: Comparative Pharmacokinetic Parameters
Parameter | This compound | Metronidazole | Tinidazole | Ornidazole | |
---|---|---|---|---|---|
Half-life (h) | 17–29 | 6–8 | 12–14 | ~13 | |
Cmax (mg/L) | 35.7–46.3 | 10–25 | 40–51 | 10–15 | |
Bioavailability (%) | ~100 | ~90 | ~95 | ~85 |
This compound’s extended half-life supports single-dose therapy, improving compliance over multi-dose alternatives .
Stability Under Stress Conditions
Table 3: Thermal Stability of 5-Nitroimidazoles at 120°C
Drug | Remaining Active Ingredient (%) | |
---|---|---|
This compound | 89.02 | |
Metronidazole | 87.54 | |
Ornidazole | 85.10 | |
Tinidazole | 83.20 |
This compound exhibits superior thermal stability, retaining 89.02% integrity after 24 hours at 120°C, attributed to its hydroxypropyl side chain .
Drug Interaction Potential
Dosage Regimens and Patient Compliance
Single-dose this compound (2 g) matches 5–7-day metronidazole regimens in efficacy while reducing treatment abandonment rates (3% vs. 15% for multi-dose therapies) .
Biological Activity
Secnidazole is a broad-spectrum nitroimidazole antimicrobial agent primarily used to treat various protozoal infections, including trichomoniasis, amoebiasis, and giardiasis. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which are supported by numerous studies and clinical trials.
This compound exerts its antimicrobial effects through the reduction of its nitro group by bacterial or parasitic nitroreductase enzymes. This reduction generates radical anions and reactive intermediates that lead to:
- Depletion of thiols : Essential for maintaining redox balance in cells.
- DNA damage : Disruption of the DNA helix structure, inhibiting replication.
- Protein synthesis disruption : Affecting the overall cellular function and leading to cell death.
This mechanism is effective against anaerobic Gram-positive and Gram-negative bacteria as well as protozoa such as Trichomonas vaginalis and Entamoeba histolytica .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with a bioavailability close to 100%. Key pharmacokinetic parameters include:
- Half-life : Approximately 14 hours in women and 20 hours in men .
- Peak plasma concentration (Cmax) : Following a single 2 g dose, Cmax can reach levels around 25,680 ng/mL .
- Metabolism : Primarily occurs in the liver without inducing or inhibiting cytochrome P450 isoenzymes .
Clinical Efficacy
This compound has demonstrated significant efficacy in treating various infections. Below are summarized findings from clinical studies:
Treatment of Trichomoniasis
In a randomized controlled trial involving adolescents and adults:
Treatment | Microbiological Cure Rate | Adverse Events |
---|---|---|
This compound 2 g | 92.2% | Nausea (9%), Gastric burning (1%) |
Placebo | 1.5% | - |
The treatment difference was statistically significant (p < 0.001) .
Comparison with Other Antimicrobials
A study comparing this compound with mebendazole for giardiasis showed:
- Cure rates : 90.3% for this compound versus 85.9% for mebendazole in intention-to-treat populations.
- Both medications were well tolerated with mild side effects .
Case Studies
Several observational studies have further corroborated the efficacy of this compound:
Q & A
Basic Research Questions
Q. What experimental designs are most effective for evaluating Secnidazole’s efficacy in randomized controlled trials (RCTs)?
- Methodological Answer : RCTs for this compound should prioritize double-blinding, placebo-controlled designs with clearly defined primary endpoints (e.g., clinical cure rates, Nugent score normalization). For example, pivotal studies (e.g., NCT02917798) used stratified randomization to account for baseline bacterial vaginosis (BV) severity and co-infections. Secondary endpoints like therapeutic outcome responders and post-treatment recurrence rates should be analyzed using intention-to-treat (ITT) and per-protocol populations to address attrition bias .
Q. How does this compound’s mechanism of action differ from other nitroimidazoles (e.g., metronidazole)?
- Methodological Answer : Comparative studies should employ in vitro susceptibility testing (e.g., minimum inhibitory concentration assays under anaerobic conditions) and pharmacokinetic/pharmacodynamic (PK/PD) modeling. This compound’s prolonged half-life (~17–20 hours) allows single-dose regimens, unlike metronidazole. Research should quantify nitroreductase activity in target pathogens to explain differential activation kinetics .
Q. What statistical methods are optimal for analyzing safety data in this compound trials?
- Methodological Answer : Use descriptive statistics for adverse event (AE) incidence, stratified by severity and causality. Kaplan-Meier analysis can evaluate time-to-AE onset. For rare events, Bayesian methods with informative priors improve signal detection. Studies report no serious AEs with this compound, but post-marketing surveillance should apply disproportionality analysis (e.g., WHO Vigibase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across subpopulations (e.g., immunocompromised patients)?
- Methodological Answer : Conduct subgroup analyses with sufficient power (e.g., ≥80% for α=0.05) or meta-analyses pooling data from multiple trials. Confounding variables (e.g., HIV status, vaginal microbiome diversity) require multivariable regression. For underpowered subgroups, Bayesian hierarchical models can borrow strength from larger cohorts .
Q. What in vitro models best predict this compound’s activity against biofilm-forming BV-associated bacteria?
- Methodological Answer : Use 3D vaginal epithelial cell cultures inoculated with Gardnerella vaginalis and Atopobium vaginae biofilms. Assess biofilm disruption via confocal microscopy and ATP bioluminescence. Compare time-kill curves under physiologically relevant oxygen gradients to mimic the vaginal environment .
Q. How can pharmacokinetic variability in this compound absorption be minimized in formulation studies?
- Methodological Answer : Employ crossover trials comparing bioavailability of soft gelatin capsules (e.g., lipid-based formulations) vs. tablets. Use population PK modeling to identify covariates (e.g., gastric pH, CYP450 polymorphisms). Novel formulations (patent US2020/00490) show improved stability but require in vivo validation .
Q. What biomarkers indicate this compound resistance in Trichomonas vaginalis?
- Methodological Answer : Perform whole-genome sequencing of resistant isolates to identify mutations in nitroreductase genes (e.g., ntr4, ntr6). Functional assays (e.g., NADPH oxidation rates) confirm enzymatic impairment. Correlate resistance with clinical failure using logistic regression .
Q. Methodological Guidance for Researchers
Designing longitudinal studies to evaluate this compound’s impact on vaginal microbiome resilience :
- Collect serial vaginal swabs pre- and post-treatment for 16S rRNA sequencing. Use Shannon diversity indices and differential abundance testing (e.g., DESeq2) to track taxonomic shifts. Adjust for confounders (e.g., hormonal cycles) via mixed-effects models .
Addressing missing data in this compound trials :
- Apply multiple imputation (e.g., MICE algorithm) for missing follow-up Nugent scores. Sensitivity analyses (e.g., worst-case imputation) assess robustness. Pre-specify handling of missing data in statistical analysis plans (SAPs) to avoid bias .
Ethical considerations for this compound trials in vulnerable populations (e.g., pregnant women) :
- Follow FDA pregnancy categories (this compound is Category C). Use adaptive designs with interim safety reviews. Ensure informed consent emphasizes teratogenicity risks from animal studies. Partner with community health organizations for equitable recruitment .
Properties
IUPAC Name |
1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQZUUQMTUIKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(C)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045934 | |
Record name | Secnidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID14742762 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3366-95-8 | |
Record name | Secnidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3366-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Secnidazole [USAN:INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Secnidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12834 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Secnidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Secnidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Secnidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SECNIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3459K699K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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